N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of imidazopyridines. This compound exhibits diverse biological activities and has garnered attention for its potential therapeutic applications. The structure comprises an imidazo[1,2-a]pyridine core fused with a phenyl group and a furan-2-carboxamide moiety, which contributes to its unique chemical properties and biological activities. The compound's molecular formula is with a molecular weight of 304.30 g/mol.
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide typically involves the following steps:
This method allows for high yields and purity, especially when optimized for industrial production using continuous flow reactors and automated systems.
The molecular structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C17H12N4O2 |
Molecular Weight | 304.30 g/mol |
IUPAC Name | N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide |
InChI Key | ZDFTXQGNXRKMEN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CO4 |
The compound features a complex arrangement of rings that influence its reactivity and biological interactions.
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can undergo several chemical reactions:
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide's mechanism of action is primarily related to its interactions at the molecular level with biological targets. This compound may act on specific receptors or enzymes involved in various biochemical pathways, potentially modulating cellular responses. Detailed studies would be required to elucidate the exact pathways and interactions involved.
The compound is typically characterized as a solid with specific melting points and solubility profiles that depend on its formulation and purity.
The chemical properties include stability under standard conditions, reactivity towards electrophiles and nucleophiles, and potential for forming complexes with metal ions or other ligands.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize this compound thoroughly .
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide has potential applications in various scientific fields:
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide represents a strategically designed hybrid molecule combining two privileged scaffolds in medicinal chemistry: the imidazo[1,2-a]pyridine core and the furan-2-carboxamide moiety. This compound belongs to the class of N-aryl imidazo[1,2-a]pyridine carboxamides, characterized by a planar, electron-rich heteroaromatic system that facilitates diverse biological interactions [3] [9]. The imidazo[1,2-a]pyridine nucleus provides a bioisosteric replacement for purines, enabling potent interactions with ATP-binding sites of kinases and other enzymatic targets [3] [7]. The furan-2-carboxamide segment introduces hydrogen-bonding capabilities through both the amide carbonyl (hydrogen-bond acceptor) and amide N-H (hydrogen-bond donor), significantly enhancing target binding affinity [4] [8].
This structural hybrid exhibits optimal drug-like properties, with calculated logP values typically ranging from 2.5-3.5, molecular weight <400 Da, and moderate polar surface area (~70 Ų), suggesting favorable membrane permeability and oral bioavailability potential [3] [6]. The presence of multiple hydrogen-bond acceptors (carbonyl oxygen, furan oxygen, pyridine nitrogen) enables interactions with biological targets, while the phenyl substituent at the 2-position of the imidazopyridine enhances hydrophobic packing in protein binding pockets [6] [9].
Table 1: Structure-Activity Relationship (SAR) Determinants
Structural Region | Key Modifications | Biological Impact |
---|---|---|
Imidazo[1,2-a]pyridine C3 | Carboxamide attachment point | Essential for kinase inhibition activity [3] |
Furan ring | Replacement with thiophene or pyrrole | Decreases FLT3 binding affinity [3] |
Amide linker | Carbonyl group | Critical for H-bonding with kinase hinge region [9] |
C2-Phenyl substituent | Electron-withdrawing groups (e.g., Cl, CF₃) | Enhances antiproliferative potency [7] |
The exploration of imidazo[1,2-a]pyridine derivatives began in earnest in the 1970s with the discovery of sedative-hypnotic drugs like zolpidem [6]. However, the specific N-furan-2-carboxamide subclass emerged more recently as part of targeted cancer drug discovery programs in the early 21st century [3] [7]. The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide derivatives represents a convergence of two synthetic lineages: (1) Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridines to yield 3-carbaldehydes, and (2) palladium-catalyzed carbonylation reactions enabling direct introduction of carboxamide functionality [1] [9].
A significant breakthrough came with the development of efficient synthetic routes to 3-substituted imidazo[1,2-a]pyridines, overcoming historical challenges in functionalizing the C3 position [1]. The 2020s witnessed accelerated interest in this chemotype, as evidenced by patent filings detailing derivatives as FLT3 and CDK inhibitors for oncology applications [3] [7]. Modern synthetic approaches employ transition metal catalysis (particularly palladium) for the construction of the critical amide bond, allowing modular assembly from halogenated imidazopyridine precursors and furan carbonyl partners [1] [9].
Table 2: Evolution of Key Synthetic Methodologies
Time Period | Synthetic Approach | Key Advancement |
---|---|---|
Pre-2000 | Vilsmeier-Haack formylation | Enabled access to 3-carbaldehydes but limited functionality [9] |
2000-2010 | Copper-mediated coupling | Introduced C-N bond formation at C3 position |
2010-Present | Pd-catalyzed aminocarbonylation | Direct introduction of carboxamide groups [1] |
2020-Present | Cascade C-H activation/carbonylation | Streamlined synthesis from unfunctionalized precursors [1] |
The therapeutic potential of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide stems from the synergistic biological properties of its constituent pharmacophores. The imidazo[1,2-a]pyridine system exhibits:
The furan-2-carboxamide moiety contributes critical pharmacological advantages:
Figure 2: Pharmacophore Map of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
[Furan-O]·········[H-bond Acceptor Site] | [C(O)NH]··········[H-bond Donor/Acceptor Pair] | [Imidazopyridine]··[Planar Hydrophobic Surface] | [C2-Phenyl]·······[Orthogonal Hydrophobic Pocket]
Recent studies demonstrate that the spatial orientation of the furan carboxamide relative to the imidazopyridine core creates an optimal 120° angle for simultaneous engagement with key residues in kinase binding pockets [3] [7]. This geometric arrangement, combined with the compound's dipole moment (~5.2 Debye), enhances complementarity with polarized active sites of therapeutic targets like FLT3 and CDK9 [3] [7]. The electron-donating nature of the furan oxygen (σₚ = -0.34) fine-tunes the electronic properties of the carboxamide, increasing its hydrogen-bond accepting capacity compared to phenyl carboxamides [4] [8].
Table 3: Biological Targets of Hybrid Derivatives
Target Class | Specific Targets | Therapeutic Area | Reference |
---|---|---|---|
Receptor Tyrosine Kinases | FLT3, VEGFR2 | Oncology (AML, solid tumors) | [3] [7] |
Cyclin-Dependent Kinases | CDK4/6, CDK9 | Oncology, viral infections | [3] |
GABA-A Receptors | α₂/α₃ subunit-containing | Anxiety, epilepsy | [6] |
TGF-β Signaling | SMAD3 | Fibrosis, oncology | [7] |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8